Minalrestat

Description

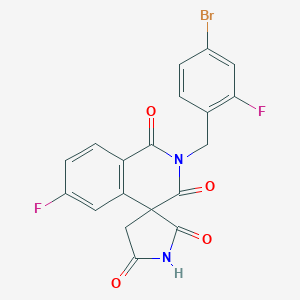

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrF2N2O4/c20-10-2-1-9(14(22)5-10)8-24-16(26)12-4-3-11(21)6-13(12)19(18(24)28)7-15(25)23-17(19)27/h1-6H,7-8H2,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHZAHGTGIZZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12C3=C(C=CC(=C3)F)C(=O)N(C2=O)CC4=C(C=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrF2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021572 | |

| Record name | Minalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129688-50-2, 155683-53-7 | |

| Record name | Minalrestat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129688-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Minalrestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129688502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((4-Bromo-2-fluorophenyl)methyl)-6-fluorospiro(isoquinoline-4(1H),3'-pyrrolidine)-1,2',3,5'(2H)-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minalrestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MINALRESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44PE6QB31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Investigations of Minalrestat S Biological Efficacy

In Vitro Experimental Models for Efficacy Assessment

In vitro studies have been instrumental in dissecting the cellular and molecular mechanisms through which Minalrestat exerts its effects. These models allow for a controlled environment to study the direct impact of the compound on specific cell types and pathways implicated in diabetic complications.

Primary cell cultures, such as those derived from rat mesangial cells, provide a valuable in vitro system for studying diabetic nephropathy. innoprot.com Mesangial cells are crucial in maintaining the structure and function of the glomerulus, and their dysfunction in high-glucose conditions contributes significantly to kidney damage in diabetes. plos.org While direct studies on this compound's efficacy in primary rat mesangial cell cultures are not extensively detailed in the provided search results, the known mechanism of this compound as an aldose reductase inhibitor suggests its potential to mitigate high-glucose-induced damage in these cells. In diabetes, elevated glucose levels lead to increased flux through the polyol pathway in mesangial cells, contributing to cellular dysfunction. By inhibiting aldose reductase, this compound would be expected to reduce the accumulation of sorbitol and the subsequent osmotic stress and downstream pathological signaling in these cells.

Hyperglycemia leads to an increased intracellular concentration of glucose, which is then shunted into the polyol pathway. nih.gov The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol by the enzyme aldose reductase. nih.gov This accumulation of sorbitol is a key factor in the development of diabetic complications. nih.gov this compound, as an aldose reductase inhibitor, directly targets this initial step, thereby reducing the intracellular accumulation of sorbitol.

Furthermore, the activation of the polyol pathway has been linked to the modulation of Protein Kinase C (PKC) activity. researchgate.net In some cell types, such as Schwann cells, high glucose and increased polyol pathway activity lead to a decrease in PKC activity, particularly the PKC-alpha isoform. nih.gov Conversely, in other tissues like vascular smooth muscle cells, high glucose can induce PKC activation, a process that is dependent on aldose reductase. researchgate.net By inhibiting aldose reductase, this compound can modulate these changes in PKC activity, which are implicated in the pathogenesis of various diabetic complications. researchgate.netnih.gov

Table 1: Cellular Effects of this compound in High-Glucose Environments

| Cellular Process | Effect of High Glucose | Expected Effect of this compound |

|---|---|---|

| Sorbitol Accumulation | Increased intracellular sorbitol levels nih.gov | Reduction of intracellular sorbitol levels |

| Protein Kinase C (PKC) Activity | Altered PKC isoform activity (cell-type dependent) nih.govresearchgate.net | Modulation and potential normalization of PKC activity researchgate.net |

In Vivo Animal Models of Diabetic Complications

Animal models of diabetes are essential for understanding the systemic effects of therapeutic interventions and for evaluating their potential to ameliorate complications in a whole-organism context. nih.govijnrd.org Rodent models, such as streptozotocin-induced diabetic rats and galactose-fed rats, are commonly used to mimic the pathological conditions of diabetes and its complications. mdpi.com

Studies in diabetic and galactosemic rats have demonstrated that this compound can correct impaired microvascular responses. nih.govresearchgate.net In these animal models, the topical application of vasoactive agents such as bradykinin (B550075), histamine, and platelet-activating factor normally induces changes in the diameter of arterioles and venules. nih.govresearchgate.net However, in diabetic and galactosemic states, these responses are significantly impaired. nih.govresearchgate.net Treatment with this compound was found to completely prevent this impairment, restoring the normal microvascular reactivity. nih.govresearchgate.net This beneficial effect of this compound is believed to be mediated through mechanisms involving nitric oxide (NO) and membrane hyperpolarization, but not cyclooxygenase products. nih.gov

Table 2: Effect of this compound on Microvascular Reactivity in Diabetic and Galactosemic Rats

| Vasoactive Agent | Response in Diabetic/Galactosemic Rats | Response after this compound Treatment |

|---|---|---|

| Bradykinin | Impaired nih.govresearchgate.net | Restored nih.govresearchgate.net |

| Histamine | Impaired nih.govresearchgate.net | Restored nih.govresearchgate.net |

| Platelet-Activating Factor | Impaired nih.govresearchgate.net | Restored nih.govresearchgate.net |

Normalization of Leukocyte Adhesion and Migration in Diabetic Conditions

In diabetic conditions, there is an impairment of leukocyte-endothelial interactions, leading to reduced leukocyte rolling, adhesion, and migration. nih.gov This is a critical aspect of the inflammatory response and wound healing. A study using alloxan-diabetic rats showed that treatment with this compound significantly restored the reduced number of rolling, adhered, and migrated leukocytes to control levels. nih.gov This normalization of leukocyte function is associated with the restored expression of the adhesion molecules ICAM-1 and P-selectin on the endothelium, which are reduced in diabetic rats. nih.gov These findings suggest that the enhanced flux through the polyol pathway contributes to the impaired leukocyte-endothelial interactions in diabetes, a defect that can be corrected by aldose reductase inhibition with this compound. nih.gov

Table 3: this compound's Effect on Leukocyte Dynamics in Diabetic Rats

| Leukocyte Parameter | Observation in Diabetic Rats | Outcome with this compound Treatment |

|---|---|---|

| Leukocyte Rolling | Reduced by ~70% nih.gov | Restored to control values nih.gov |

| Leukocyte Adhesion | Reduced by ~60% nih.gov | Restored to control values nih.gov |

| Leukocyte Migration | Reduced by ~60% nih.gov | Restored to control values nih.gov |

| ICAM-1 Expression | Reduced nih.gov | Restored nih.gov |

| P-selectin Expression | Reduced nih.gov | Restored nih.gov |

Impact on Tissue-Specific Manifestations of Polyol Pathway Activation

The activation of the polyol pathway has different manifestations in various tissues, largely dependent on the presence and activity of aldose reductase and sorbitol dehydrogenase. nih.gov Tissues that have high levels of aldose reductase but low levels of sorbitol dehydrogenase, such as the lens, peripheral nerves (Schwann cells), and retina, are particularly susceptible to damage from sorbitol accumulation. nih.govmdpi.com In the lens, this can lead to the formation of diabetic cataracts. ijpsonline.com In peripheral nerves, it contributes to the development of diabetic neuropathy, characterized by nerve conduction deficits and structural damage. ijpsonline.comnih.gov In the retina, polyol pathway activation is implicated in the pathogenesis of diabetic retinopathy. ijpsonline.com

By inhibiting aldose reductase, this compound is expected to have a protective effect on these tissues. For instance, in the context of diabetic neuropathy, inhibiting the polyol pathway can improve altered glucose metabolism in the heart and potentially protect against nerve damage. researchgate.net The reduction of sorbitol accumulation would alleviate osmotic stress and the downstream metabolic imbalances that lead to tissue-specific complications. nih.govijpsonline.com

Medicinal Chemistry and Structure Activity Relationship Sar of Minalrestat

Structural Classification and Design Principles of Aldose Reductase Inhibitors

Aldose reductase inhibitors (ARIs) are a structurally diverse class of compounds. units.itnih.gov The primary design principle for these inhibitors involves creating a molecule with a polar moiety that can interact with the "anion binding pocket" of the enzyme and a hydrophobic portion that binds to a non-polar region of the active site. nih.gov Generally, ARIs are categorized into three main classes: carboxylic acid derivatives, spirohydantoins and related cyclic imides, and phenolic derivatives. nih.govnih.govnih.gov

Examples of Aldose Reductase Inhibitor Classes:

| Class | Representative Compounds |

|---|---|

| Carboxylic Acid Derivatives | Epalrestat (B1671369), Alrestatin, Zopalrestat, Tolrestat units.itnih.gov |

| Spirohydantoins and Cyclic Imides | Sorbinil, Minalrestat , Fidarestat (B1672664), Imirestat units.itnih.govnih.gov |

The design of novel ARIs often involves computational techniques like structure-based virtual screening and molecular dynamics simulations to predict binding affinities and prioritize compounds. frontiersin.orgnih.gov These methods help in identifying molecules that can effectively interact with key residues in the active site of aldose reductase through hydrogen bonds, salt bridges, and π-π interactions. frontiersin.orgnih.gov

This compound belongs to the spirohydantoin and related cyclic imide class of aldose reductase inhibitors. units.itnih.gov This class is characterized by a core cyclic imide structure, with Sorbinil being considered the progenitor. nih.gov The development of this compound was spurred by the need for more effective inhibitors following the limited success of early compounds like Sorbinil in clinical settings. nih.gov this compound, along with fidarestat and imirestat, emerged from efforts to create new inhibitors based on the Sorbinil structure. nih.gov The chemical formula for this compound is C₁₉H₁₁BrF₂N₂O₄. genome.jp The hydantoin (B18101) and succinimide (B58015) moieties of inhibitors in this class, including this compound, are known to interact with the anion-binding site of the aldose reductase enzyme. units.it

Elucidation of Key Structural Determinants for Potency and Selectivity

The potency and selectivity of this compound and related aldose reductase inhibitors are governed by specific structural features. Structure-activity relationship (SAR) studies are crucial in identifying these determinants, which include the spiro center, polycyclic ring systems, stereochemistry, and the effects of halogenation.

Stereochemical Influence on Efficacy and Receptor Binding

The stereochemistry of an inhibitor plays a critical role in its efficacy and how it binds to the aldose reductase enzyme. The specific three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the active site and form favorable interactions with key amino acid residues. The precise stereoisomer of a compound can exhibit significantly different inhibitory potency, highlighting the importance of stereospecific synthesis in the development of effective ARIs.

Halogenation Effects on Molecular Interactions and Bioavailability

The introduction of halogen atoms, such as fluorine and bromine in the case of this compound, can significantly impact a molecule's properties. Halogenation can influence molecular interactions, particularly through the formation of halogen bonds, which can enhance binding affinity to the target protein. Furthermore, the presence of halogens can affect the compound's lipophilicity and metabolic stability, thereby influencing its bioavailability and pharmacokinetic profile. SAR studies have shown that introducing a halogen capable of inducing a halogen bond can dramatically increase the activity of certain kinase inhibitors.

Molecular Interaction Profiling with Aldose Reductase Enzymes

The inhibitory action of this compound is a result of its specific molecular interactions with the aldose reductase enzyme. X-ray co-crystal structures have revealed that the hydantoin moiety of spirohydantoin inhibitors like this compound interacts with the anion-binding site of the enzyme. This site is located between the nicotinamide (B372718) ring of the cofactor NADPH and the active site residues Tyr48, His110, and Trp111. These interactions are crucial for stabilizing the inhibitor-enzyme complex and achieving potent inhibition. The design of effective inhibitors relies heavily on understanding and optimizing these key binding interactions within the active site of aldose reductase.

High-Resolution X-ray Crystallography of Enzyme-Inhibitor Complexes

The three-dimensional structure of this compound in complex with its target enzyme, human aldose reductase, has been elucidated through high-resolution X-ray crystallography. The crystal structure of human aldose reductase complexed with NADP+ and this compound has been determined to a resolution of 1.10 Å (PDB ID: 1PWL). rcsb.orgwwpdb.org This high level of detail provides a precise atomic-level view of the interactions between the inhibitor and the enzyme's active site.

The crystallographic data reveals the exact orientation of this compound within the binding pocket, showing how the different moieties of the molecule interact with the surrounding amino acid residues and the cofactor NADP+. rcsb.org Such high-resolution structures are invaluable for understanding the molecular basis of inhibition and serve as a foundational tool for structure-based drug design. nih.gov

Identification of Critical Amino Acid Residues in the Binding Site (e.g., Trp111, Thr113, Tyr48, His110, Leu300, Arg312)

The high-resolution crystal structure of the this compound-aldose reductase complex has enabled the identification of key amino acid residues that are crucial for its binding. rcsb.orgresearchgate.net The interactions between this compound and these residues are fundamental to its potent inhibitory effect.

The bromo-fluorobenzyl group of this compound is involved in significant hydrophobic interactions, stacking against the indole (B1671886) ring of Trp111 . rcsb.org This interaction is a common feature for many aldose reductase inhibitors and contributes to anchoring the inhibitor in the active site. Additionally, this part of this compound forms hydrogen bonds with Thr113 and the main-chain nitrogen atom of Leu300 . rcsb.org

The acidic head of the inhibitor, the cyclic imide group, forms critical hydrogen bonds with the side chains of Tyr48 and His110 . researchgate.net These residues, along with Trp111, are part of the anion-binding site of the enzyme, which accommodates the negatively charged portion of the substrate or inhibitor. nih.gov The interactions with Tyr48 and His110 are vital for the high affinity of this compound. While Arg312 is a residue within the aldose reductase structure, specific interactions with this compound are not prominently highlighted in the available crystallographic data, which focuses more on the aforementioned residues.

| Amino Acid Residue | Type of Interaction with this compound | Contributing Moiety of this compound |

|---|---|---|

| Trp111 | Hydrophobic (stacking) and Hydrogen Bonding | Bromo-fluorobenzyl group |

| Thr113 | Hydrogen Bonding | Bromo-fluorobenzyl group |

| Tyr48 | Hydrogen Bonding | Cyclic imide head |

| His110 | Hydrogen Bonding | Cyclic imide head |

| Leu300 | Hydrogen Bonding (with main-chain nitrogen) | Bromo-fluorobenzyl group |

Computational Modeling and Molecular Dynamics Simulations for Binding Affinity and Stability

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools used to complement experimental data and to provide deeper insights into the binding affinity and stability of inhibitors like this compound. acs.orgmdpi.com These simulations can predict how mutations might affect binding and can help in the design of new inhibitors with improved properties. wwpdb.org

MD simulations of this compound complexed with aldose reductase can reveal the dynamic behavior of the inhibitor within the active site over time. acs.org By calculating parameters such as the root mean square deviation (RMSD), these simulations can assess the stability of the enzyme-inhibitor complex. mdpi.com Lower and more stable RMSD values during a simulation generally indicate a stable binding mode.

Synthetic Approaches and Analog Development

The development of efficient synthetic routes to this compound and its analogues is crucial for SAR studies and for the potential large-scale production of drug candidates. Research in this area has focused on creating stereochemically pure compounds and on developing methods for the facile derivatization of the this compound scaffold.

Strategies for Asymmetric Synthesis of this compound Analogues

The asymmetric synthesis of this compound analogues is of significant interest as the stereochemistry of the molecule can have a profound impact on its biological activity. nih.govresearchgate.net One notable strategy involves a palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction. researchgate.net This approach has been utilized to construct the chiral quaternary center present in certain this compound analogues. The use of enzymatic strategies is also a powerful tool for asymmetric synthesis, allowing for highly selective transformations under mild conditions. nih.govrsc.org

Palladium-Catalyzed Carbonylation in Compound Derivatization

Palladium-catalyzed carbonylation reactions are versatile tools in organic synthesis for the introduction of carbonyl groups, which are present in many pharmaceuticals. nih.gov In the context of this compound, these reactions have been employed in the derivatization of the core structure. For instance, palladium-catalyzed aminocarbonylation can be used to synthesize various amide derivatives, allowing for the exploration of the chemical space around the this compound scaffold. researchgate.net This method provides a direct way to modify the structure and to investigate how these changes affect the inhibitory activity against aldose reductase.

Pharmacological Research and in Vivo Disposition

Analytical Methodologies for Minalrestat Quantification in Biological Matrices

To accurately assess the pharmacokinetic properties of a drug candidate like this compound, robust and sensitive analytical methods are required to quantify its presence in complex biological samples such as blood, plasma, and urine. clinicaltrials.gov

Development and Validation of Chromatographic Techniques for Plasma Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), represents the gold standard for the quantitative analysis of drugs in biological matrices. nih.gov While specific, detailed protocols for a this compound assay are not extensively published in publicly accessible literature, the development and validation of such a method would follow a standardized procedure.

The process begins with optimizing the chromatographic conditions to achieve a clear separation of this compound from endogenous components in the plasma. capes.gov.br This involves selecting an appropriate HPLC column (e.g., a C18 reverse-phase column), and a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. webmd.commedscape.com

Sample preparation is a critical step to ensure the accuracy and longevity of the analytical system. This usually involves protein precipitation to remove larger molecules, followed by techniques like liquid-liquid extraction or solid-phase extraction to isolate this compound and an internal standard from the plasma matrix. medscape.comnih.gov

The method must then be rigorously validated according to regulatory guidelines. msdmanuals.com This validation process confirms the method's performance by assessing several key parameters:

Selectivity: Ensuring that no other components in the plasma interfere with the detection of this compound. msdmanuals.com

Linearity: Demonstrating that the instrument's response is proportional to the concentration of this compound over a specific range. acs.org

Accuracy and Precision: Confirming that the method can measure the known concentration of the drug accurately and consistently, both within a single analytical run (intra-day) and across different days (inter-day). acs.orgnih.gov

Recovery: Determining the efficiency of the extraction process. msdmanuals.com

Matrix Effect: Assessing whether components of the plasma enhance or suppress the ionization of this compound in the mass spectrometer. nih.gov

Stability: Evaluating the stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature). msdmanuals.com

The successful development and validation of such an analytical method are prerequisites for conducting meaningful pharmacokinetic studies.

Investigation of In Vivo Pharmacokinetic Parameters in Preclinical Species

Preclinical pharmacokinetic studies are essential to understand how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted (ADME). nih.gov These studies are typically conducted in rodent and non-rodent species to provide data that can help predict the drug's behavior in humans. nih.govresearchgate.net

Comparative Analysis of Absorption, Distribution, Metabolism, and Excretion Research Findings

Research on this compound included in vivo studies in preclinical species, such as rats, to evaluate its effects and disposition. Studies have documented its administration to alloxan-diabetic and galactosemic rats at doses of 10 mg/kg/day to investigate its pharmacodynamic effects on microvascular complications and leukocyte migration. nih.govnih.govfrontiersin.org The use of oral administration (by gavage) in these studies indicates that the compound is absorbed from the gastrointestinal tract. nih.gov

A comprehensive ADME profile for a compound like this compound would typically involve:

Absorption: After oral administration, determining the rate and extent of absorption, including key parameters like the time to reach maximum plasma concentration (Tmax) and the maximum concentration achieved (Cmax). nih.gov

Distribution: Investigating how the drug distributes into various tissues and organs. nih.gov This helps identify potential target sites for efficacy as well as tissues where the drug might accumulate and cause toxicity.

Metabolism: Identifying the metabolic pathways this compound undergoes, the primary enzymes involved (often cytochrome P450 enzymes), and the structure of its metabolites. researchgate.net

Excretion: Determining the primary routes of elimination from the body, whether through urine (renal excretion) or feces (biliary excretion). nih.gov

The following interactive table illustrates typical pharmacokinetic parameters that are evaluated in preclinical species for a new drug candidate. Note: Specific values for this compound are not publicly available, so this table is for illustrative purposes.

| Parameter | Description | Typical Preclinical Species | Importance |

| Tmax (h) | Time to reach maximum plasma concentration | Rat, Dog, Monkey | Indicates the rate of absorption. |

| Cmax (ng/mL) | Maximum plasma concentration | Rat, Dog, Monkey | Relates to efficacy and potential peak-concentration toxicity. |

| AUC (ng·h/mL) | Area Under the Curve; total drug exposure over time | Rat, Dog, Monkey | Represents the overall exposure to the drug. |

| t1/2 (h) | Half-life; time for plasma concentration to reduce by half | Rat, Dog, Monkey | Determines dosing interval and time to reach steady state. |

| CL (L/h/kg) | Clearance; volume of plasma cleared of the drug per unit time | Rat, Dog, Monkey | Indicates the efficiency of drug elimination. |

| Vd (L/kg) | Volume of Distribution; apparent volume into which the drug distributes | Rat, Dog, Monkey | Indicates the extent of tissue distribution. |

| F (%) | Bioavailability; fraction of the oral dose that reaches systemic circulation | Rat, Dog, Monkey | Measures the extent of oral absorption. |

Challenges in Pharmacokinetic Optimization for Aldose Reductase Inhibitors

The development of aldose reductase inhibitors (ARIs) has been fraught with challenges, with many candidates failing in clinical trials due to issues related to their pharmacokinetic properties and toxicity. researchgate.netnih.gov

A primary challenge for many ARIs, particularly those with a carboxylic acid group, is a poor pharmacokinetic profile. These acidic molecules are often ionized at physiological pH, which can limit their ability to cross cell membranes, resulting in poor absorption and bioavailability.

Furthermore, a significant hurdle in the development of ARIs is achieving selectivity. The target enzyme, aldose reductase (ALR2), shares approximately 65% structural homology with a related enzyme, aldehyde reductase (ALR1). nih.gov ALR1 plays a crucial role in detoxifying various aldehydes. Non-selective inhibition of ALR1 can lead to off-target effects and significant toxicity, which has been a major reason for the failure of many ARIs in clinical development. msdmanuals.com

Many aldose reductase inhibitors have been discontinued (B1498344) due to unacceptable toxicity profiles discovered during clinical trials. researchgate.net For instance, this compound itself was reportedly discontinued after observations of liver toxicity. frontiersin.org Drug-induced hepatotoxicity is a major concern in drug development and can manifest as elevations in liver enzymes, jaundice, or more severe liver injury. medscape.comacs.org The failure of numerous ARIs underscores the difficulty in designing molecules that are not only potent and selective but also possess a favorable pharmacokinetic and safety profile for long-term administration in patients with diabetic complications. nih.gov

Investigational Therapeutic Applications and Clinical Research Landscape

Minalrestat's Potential in Mitigating Diabetic Microvascular Complications

Research into this compound has focused on its ability to correct underlying pathological changes associated with diabetic microvascular complications. While extensive clinical data on this compound is not widely published, preclinical studies have provided some insights into its potential mechanisms and effects. A notable study in diabetic and galactosemic rats demonstrated that this compound could correct impaired microvascular responses. nih.gov The impaired reactivity of arterioles and venules to various vasoactive agents in the diabetic models was completely prevented by treatment with this compound. nih.gov This restorative effect was found to be mediated by nitric oxide (NO) and membrane hyperpolarization, suggesting a potential benefit in improving microvascular function in diabetes. nih.gov

Diabetic neuropathy is a common complication of diabetes, and aldose reductase inhibitors have been extensively studied for this indication. While specific clinical trial data on this compound for diabetic neuropathy is limited in publicly available literature, it was identified as being in Phase II clinical trials in the United States under the designation ARI-509. researchgate.net It was noted to be effective in in vivo models, though challenges with low solubility were reported. researchgate.net

The broader research on ARIs provides context for the intended application of this compound. The primary endpoint in many diabetic neuropathy trials has been the measurement of nerve conduction velocity (NCV). For instance, a double-blind, cross-over trial with the ARI Sorbinil in 39 diabetic patients showed a small but statistically significant improvement in NCV. The peroneal motor nerve NCV increased by a mean of 0.70 m/s, the median motor nerve by 0.66 m/s, and the median sensory nerve by 1.16 m/s during the nine-week treatment period. nih.gov Similarly, studies with Epalrestat (B1671369) , an ARI available in some countries, have demonstrated improvements in motor and sensory NCV. researchgate.net Animal studies with Epalrestat have also shown a reduction in injuries to myelinated and non-myelinated nerve fibers and Schwann cells in the sciatic nerves of diabetic rats. nih.gov Another ARI, Ranirestat , was found to significantly reverse the decrease in motor nerve conduction velocity in diabetic rats in a dose-dependent manner. nih.gov

| Aldose Reductase Inhibitor | Nerve Tested | Mean Change in NCV (m/s) | Study Population | Reference |

|---|---|---|---|---|

| Sorbinil | Peroneal Motor Nerve | +0.70 | 39 diabetic patients | nih.gov |

| Sorbinil | Median Motor Nerve | +0.66 | 39 diabetic patients | nih.gov |

| Sorbinil | Median Sensory Nerve | +1.16 | 39 diabetic patients | nih.gov |

| Epalrestat | Motor and Sensory Nerves | Improvement noted | Clinical trial patients | researchgate.net |

| Ranirestat | Sciatic Nerve (Motor) | Significant reversal of decrease | Diabetic rats | nih.gov |

Diabetic nephropathy is a major cause of chronic kidney disease and end-stage renal disease. nih.gov The condition is characterized by damage to the glomeruli, the filtering units of the kidneys, leading to albuminuria (the presence of albumin in the urine) and a progressive decline in the glomerular filtration rate (GFR). researchgate.netmdpi.com There is a lack of specific research data on the effects of this compound on diabetic nephropathy in the public domain. However, the theoretical benefit of ARIs in this complication is based on their ability to reduce the metabolic stress on kidney cells. Animal models are frequently used to study the early stages of diabetic nephropathy, as they can exhibit features like mild albuminuria and mesangial expansion. nih.govgubra.dk The progression to more severe kidney damage in these models is often slow and may not fully replicate the human condition. researchgate.net

Individuals with diabetes are at a significantly higher risk for cardiovascular disease. acs.org The potential cardiovascular effects of this compound have been suggested in a preclinical study where it corrected impaired microvascular reactivity in diabetic rats. nih.gov This finding points towards a potential benefit in improving endothelial function, which is often compromised in diabetes and is a key factor in the development of cardiovascular complications. The study indicated that the beneficial effect of this compound on microvascular reactivity involves nitric oxide (NO) and membrane hyperpolarization. nih.gov Broader research into ARIs suggests a potential role in ameliorating mild or asymptomatic diabetic cardiovascular autonomic neuropathy. nih.gov

Broader Context of Aldose Reductase Inhibitor Clinical Development

The clinical development of aldose reductase inhibitors has been challenging, with numerous compounds being investigated over several decades. nih.govnih.gov this compound is one of several spirohydantoin derivatives, a class that also includes Sorbinil and Fidarestat (B1672664) . nih.govnih.gov Other structural classes of ARIs include carboxylic acid derivatives like Epalrestat , Tolrestat , Zopalrestat , and Ponalrestat . nih.gov Despite promising preclinical data for many of these compounds, their translation to clinical success has been limited. nih.gov To date, Epalrestat is one of the few ARIs that has been approved for clinical use in some countries. nih.govresearchgate.net

Several factors have been proposed to explain the disappointing results of ARI clinical trials, including:

Problems with trial design: Issues such as insufficient trial duration to observe a significant effect on the slow progression of diabetic complications and the use of outcome measures with high variability have been cited as major limitations. nih.govnih.gov

Pharmacokinetics: The ability of the ARI to penetrate the target tissue, such as the nerve, in sufficient concentrations has been a concern. nih.gov

Lack of Efficacy: In many trials, the observed improvements in clinical endpoints were small and not consistently statistically significant. nih.govnih.gov For example, while some trials reported improvement in the symptoms of neuropathy, this was not a universal finding. nih.gov

Furthermore, several ARIs were withdrawn from clinical development or from the market due to unacceptable toxicity profiles.

| Compound | Reason for Attrition/Withdrawal | Reference |

|---|---|---|

| Tolrestat | Reports of fatal hepatic necrosis, leading to withdrawal from most markets. | nih.gov |

| Sorbinil | Serious adverse effects including lymphadenopathy, rash, fever, and pancytopenia. | nih.gov |

| Zenarestat | Impaired renal function. | nih.gov |

| Alrestatin | Substantial toxicity, particularly photosensitive skin rash. | nih.gov |

The challenges faced in the clinical development of ARIs highlight the difficulty in translating a well-defined biochemical mechanism into a clinically effective and safe therapy for the chronic complications of diabetes.

Current Status of this compound as an Investigational Compound

This compound is an investigational compound classified as an aldose reductase inhibitor. Historically, it was developed as a potential therapeutic for diabetic complications, primarily diabetic neuropathy. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications through the conversion of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and a cascade of metabolic disturbances within cells, contributing to nerve damage.

As a member of the spirohydantoin class of aldose reductase inhibitors, this compound was evaluated in preclinical and clinical studies. Research in animal models, such as diabetic rats, demonstrated that this compound could correct impaired microvascular reactivity to inflammatory mediators. nih.gov This effect was shown to be mediated by nitric oxide (NO) and membrane hyperpolarization, suggesting a potential to ameliorate diabetic complications by improving microvascular function. nih.gov

However, the clinical development of this compound was halted. Reports indicate that the compound was discontinued (B1498344) following observations of liver toxicity during its investigational phases. researchgate.net This adverse effect ultimately led to the cessation of its development as a therapeutic agent for diabetic neuropathy and other related conditions. Consequently, this compound is not an active area of clinical investigation and is not progressing through further clinical trials.

Table 1: Investigational Status of this compound

| Compound | Class | Mechanism of Action | Primary Investigational Target | Developmental Status | Reason for Discontinuation |

| This compound | Spirohydantoin Aldose Reductase Inhibitor | Inhibition of the polyol pathway by blocking the conversion of glucose to sorbitol | Diabetic Neuropathy | Discontinued | Liver Toxicity researchgate.net |

Exploration of Non-Diabetic Therapeutic Applications

Despite the discontinuation of this compound's clinical development, the role of aldose reductase in various non-diabetic pathologies continues to be an area of scientific inquiry. The enzyme's involvement in inflammatory processes and oxidative stress pathways suggests that its inhibition could have therapeutic potential beyond diabetic complications.

Research into Inflammatory Lung Diseases (e.g., Asthma, COPD) and Goblet Cell Metaplasia

Currently, there is no direct evidence from clinical or preclinical studies investigating the use of this compound for inflammatory lung diseases such as asthma or chronic obstructive pulmonary disease (COPD), or for the associated condition of goblet cell metaplasia. Goblet cell metaplasia, an increase in mucus-producing goblet cells in the airways, is a feature of chronic inflammatory lung diseases and contributes to airflow obstruction.

However, research into other aldose reductase inhibitors suggests a potential role for this class of drugs in lung pathology. For instance, studies on epalrestat , another aldose reductase inhibitor, have shown that it can ameliorate bleomycin-induced pulmonary fibrosis in rats. nih.gov In this model, epalrestat was found to reduce collagen deposition and the expression of profibrotic markers. nih.gov Pulmonary fibrosis shares underlying inflammatory and tissue-remodeling pathways with COPD. nih.gov This suggests that the inhibition of aldose reductase could modulate inflammatory and fibrotic processes in the lungs. While these findings with epalrestat are noteworthy, it is crucial to emphasize the absence of specific research on this compound in this context.

Table 2: Aldose Reductase Inhibition in Lung Pathology Research

| Compound Class | Example Compound | Investigated Condition | Key Findings in Animal Models | Relevance to this compound |

| Aldose Reductase Inhibitors | Epalrestat | Bleomycin-induced Pulmonary Fibrosis | Ameliorated histological fibrosis, blocked collagen deposition, and reduced expression of TGF-β1, α-SMA, and collagen I. nih.gov | Suggests a potential class effect, but no direct studies on this compound for lung diseases have been conducted. |

Investigation in Other Oxidative Stress-Related Pathologies

Oxidative stress is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders and cardiovascular conditions. nih.govmdpi.comnih.govmdpi.com The polyol pathway, by consuming its cofactor NADPH, can deplete the cell's primary reducing equivalent for regenerating the major endogenous antioxidant, glutathione. This link places aldose reductase at a critical intersection of metabolic and oxidative stress pathways.

Preclinical research demonstrated that this compound could correct impaired microvascular responses in diabetic rats, an effect linked to the modulation of inflammatory mediators and vascular reactivity. nih.gov This action points towards a potential role in mitigating pathologies where microvascular dysfunction and localized inflammation, driven by oxidative stress, are prominent features.

Furthermore, investigations into other aldose reductase inhibitors have explored their potential in non-diabetic, oxidative stress-related conditions. For example, epalrestat has been shown to have a neuroprotective effect in a cellular model of neurodegeneration by reducing oxidative stress, mitochondrial membrane damage, and apoptosis. nih.gov It has also been found to maintain blood-brain barrier integrity during cerebral ischemia by reducing apoptosis and autophagy in brain microvascular endothelial cells. nih.gov These findings highlight the therapeutic potential of aldose reductase inhibition in a broader range of oxidative stress-driven pathologies beyond diabetes. Although this compound itself is not being pursued for these indications due to its discontinuation, the underlying mechanism of action remains a subject of interest for the development of other, safer aldose reductase inhibitors.

Advanced Research Paradigms and Future Directions

Computational Drug Discovery and Rational Design Methodologies

The progression of computational power and sophisticated algorithms has revolutionized pharmaceutical research, enabling the rational design and optimization of drug candidates like Minalrestat. nih.gov These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions that are often difficult to obtain through experimental methods alone. mdpi.com Rational drug design relies on the knowledge of a biological target's three-dimensional structure to create molecules that are complementary in shape and charge, a process significantly enhanced by computational tools. exlibrisgroup.com

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery, pivotal for the lead optimization phase. nih.gov Lead optimization involves refining a promising compound (the "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.gov For a compound like this compound, docking studies would simulate its interaction with the active site of the aldose reductase enzyme. Researchers can use this to understand the key amino acid residues involved in binding and predict how structural modifications to this compound might improve this interaction. The goal is to identify a binding pose with the lowest binding energy, which suggests a higher binding affinity and potentially greater inhibitory effect. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture, simulating the movements and interactions of the ligand-protein complex over time. nih.gov This technique allows researchers to assess the stability of the docked pose, observe conformational changes in the protein upon binding, and analyze the persistence of crucial intermolecular interactions (like hydrogen bonds) in a simulated physiological environment. nih.govnih.gov For this compound, MD simulations could validate the stability of its binding to aldose reductase and guide modifications to prolong its engagement with the target, thereby optimizing its inhibitory action.

The iterative process of docking, simulation, and chemical synthesis allows for the rational design of more potent and selective inhibitors.

Table 1: Conceptual Process of Lead Optimization via Computational Methods

| Step | Computational Method | Objective for this compound Optimization | Desired Outcome |

| 1. Initial Screening | Virtual Screening / Molecular Docking | Identify initial this compound analogs with predicted affinity for aldose reductase. | A list of potential lead compounds. |

| 2. Binding Mode Analysis | Molecular Docking | Determine the precise binding orientation and key interactions of this compound within the aldose reductase active site. | Understanding of Structure-Activity Relationship (SAR). |

| 3. Stability Assessment | Molecular Dynamics (MD) Simulation | Evaluate the stability of the this compound-aldose reductase complex over time. | Confirmation of a stable binding pose. |

| 4. Structural Refinement | De Novo Design / Fragment-Based Design | Propose structural modifications to this compound to improve binding affinity and selectivity. | Design of novel, more potent analogs. |

| 5. Property Prediction | QSAR / Machine Learning | Predict the ADME/Tox properties of new analogs before synthesis. | Prioritization of candidates with favorable drug-like profiles. |

Modern drug development heavily utilizes predictive algorithms, often powered by machine learning (ML) and artificial intelligence (AI), to forecast a drug candidate's pharmacological and safety profiles early in the process. nih.govspringer.com These in silico models analyze a molecule's structure to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. nih.gov

For this compound, these algorithms can be trained on large datasets of existing drugs and related chemical structures to predict its likely behavior in the body. By inputting this compound's molecular descriptors (e.g., size, charge distribution, hydrogen bonding capacity), these models can estimate its oral bioavailability, plasma protein binding, metabolic pathways, and potential for off-target effects. nih.gov This predictive capability is crucial for identifying potential liabilities early, allowing chemists to modify the structure to improve its drug-like properties and avoid late-stage failures. nih.gov For instance, if an algorithm predicts poor metabolic stability, researchers can focus on designing analogs that block the predicted sites of metabolism.

Table 2: Examples of In Silico Predicted Profiles

| Profile Type | Predicted Property | Relevance to Drug Development |

| Pharmacological | Absorption: Oral Bioavailability | Determines suitability for oral administration. |

| Distribution: Plasma Protein Binding | Influences the amount of free drug available to act on the target. nih.gov | |

| Metabolism: Metabolic Stability (e.g., in liver microsomes) | Predicts the drug's half-life and potential for drug-drug interactions. nih.gov | |

| Excretion: Route of Clearance | Informs on how the drug is eliminated from the body. | |

| Safety | Toxicity: Cardiotoxicity (hERG inhibition) | Screens for potential to cause cardiac arrhythmias. |

| Toxicity: Hepatotoxicity | Assesses the risk of liver damage. | |

| Toxicity: Mutagenicity | Predicts the potential to cause genetic mutations. |

Synergistic Combination Therapies in Preclinical and Translational Research

Given the multifactorial nature of diabetic complications, therapies that target a single pathway may be insufficient. nih.gov A growing area of research focuses on synergistic combination therapies, where multiple drugs are used to target different pathological mechanisms simultaneously, potentially leading to enhanced efficacy. nih.govnih.gov

Hypertension is a common comorbidity in patients with diabetes and a major contributor to the progression of microvascular and macrovascular complications, including nephropathy and retinopathy. nih.govbiomedres.us Therefore, a therapeutic strategy that simultaneously addresses both hyperglycemia-induced metabolic stress and high blood pressure is highly rational.

Combining this compound, an aldose reductase inhibitor that targets the polyol pathway, with an antihypertensive agent could offer comprehensive protection. nih.gov For instance, Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs) are often preferred for diabetic patients due to their renal-protective effects. nih.govnih.gov A combination of this compound with an ARB like Telmisartan could theoretically provide a dual benefit: this compound would reduce the formation of sorbitol and subsequent osmotic stress, while the ARB would lower blood pressure and reduce hemodynamic stress on the kidneys and retina. nih.gov Such a combination would target two distinct but converging pathways of diabetic tissue damage.

Table 3: Rationale for Combining this compound with Antihypertensive Classes

| Drug Class | Mechanism of Action | Rationale for Combination with this compound |

| This compound | Aldose Reductase Inhibition | Reduces polyol pathway flux, decreasing osmotic stress and oxidative damage. |

| ACE Inhibitors | Inhibit Angiotensin-Converting Enzyme, reducing Angiotensin II levels. | Lowers blood pressure and provides renal and cardiovascular protection. nih.gov |

| ARBs (e.g., Telmisartan) | Block the Angiotensin II AT1 receptor. | Lowers blood pressure and may improve insulin (B600854) sensitivity (PPARγ activation). nih.gov |

| Calcium Channel Blockers | Block calcium channels to relax vascular smooth muscle. | Effective blood pressure lowering, metabolically neutral. nih.gov |

Diabetic retinopathy (DR) is a complex neurovascular complication driven by multiple interconnected pathological processes, including inflammation, oxidative stress, neurodegeneration, and angiogenesis (abnormal blood vessel growth). nih.govnih.gov Targeting only the polyol pathway with this compound may not address all these facets. Therefore, co-administration with agents targeting these other pathways is a promising strategy.

Anti-inflammatory Agents: Chronic low-grade inflammation is a hallmark of DR. nih.gov Combining this compound with an anti-inflammatory agent, such as a corticosteroid or a non-steroidal anti-inflammatory drug (NSAID), could more effectively quell the inflammatory cascade that damages retinal neurons and vessels.

Neuroprotective Agents: Early DR involves significant neuronal apoptosis before visible vascular changes occur. nih.gov A combination of this compound with a neuroprotective agent could help preserve retinal function by protecting neurons from both metabolic and inflammatory insults.

Anti-angiogenic Modalities: The proliferative stage of DR is characterized by angiogenesis driven by factors like Vascular Endothelial Growth Factor (VEGF). nih.gov While anti-VEGF therapies are a current standard of care, combining them with this compound could provide a more comprehensive treatment. This compound would address the upstream metabolic trigger (polyol pathway), while anti-VEGF agents would block the downstream angiogenic signaling.

The ultimate goal in managing complex diseases like diabetic complications is to move from single-target drugs to multi-pathway targeting strategies. nih.govnih.gov This can be achieved through combination therapies or by designing single molecules that act on multiple targets.

Research on this compound has shown that its beneficial effects on microvascular reactivity in diabetic models are mediated through the nitric oxide (NO) pathway and membrane hyperpolarization, and are not dependent on cyclooxygenase products. nih.gov This finding itself points to a multi-pathway effect: this compound's primary action on aldose reductase leads to downstream corrections in the NO signaling and K+ channel function, which are crucial for vascular health. nih.gov

This inherent multi-pathway influence makes this compound an excellent candidate for inclusion in broader disease management strategies. By inhibiting the primary metabolic disturbance in the polyol pathway, it can restore function in other critical cellular signaling systems. Combining this foundational effect with drugs that target other primary disease drivers—such as advanced glycation end-product (AGE) formation, protein kinase C (PKC) activation, or systemic inflammation—could create a powerful, multi-pronged approach to preventing the progression of diabetic complications. nih.govnih.gov

Biomarker Discovery and "Omics" Integration in Disease Progression Research

The advent of "omics" technologies has marked a paradigm shift in medical research, moving from a focus on single molecular entities to a more holistic, systems-level understanding of disease. For a compound like this compound, which targets the polyol pathway implicated in diabetic complications, integrating multi-omics data is crucial for elucidating disease mechanisms, identifying patient populations who will benefit most, and discovering novel biomarkers for diagnosis, prognosis, and treatment response.

Proteomic, Lipidomic, and Metabolomic Profiling for Early Disease Detection and Prognosis

The integration of proteomics, lipidomics, and metabolomics offers a powerful approach to identify molecular signatures associated with the onset and progression of diabetic complications. These "omics" technologies provide a comprehensive snapshot of the proteins, lipids, and small-molecule metabolites in a biological system, reflecting the downstream consequences of genetic and environmental factors. nih.govplos.org In the context of diseases targeted by this compound, such as diabetic neuropathy and nephropathy, multi-omics profiling of patient samples (e.g., plasma, urine, tissue biopsies) can reveal novel biomarkers for early detection, long before clinical symptoms manifest. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing alterations in signaling pathways, inflammatory processes, and structural protein composition associated with diabetic complications. revespcardiol.org For instance, identifying proteins that are differentially expressed in patients who later develop severe neuropathy could lead to a prognostic panel for risk stratification. A recent study leveraging machine learning on a large biobank demonstrated that protein biomarkers were more predictive of complex diseases than genetic variants or metabolites. nih.gov

Lipidomics: Diabetes is fundamentally a metabolic disorder, and disturbances in lipid metabolism are a key feature. Lipidomic analyses can profile hundreds of lipid species, uncovering specific lipid signatures associated with disease states like diabetic cardiomyopathy and atherosclerosis. revespcardiol.org These signatures can serve as early indicators of cardiovascular risk in diabetic patients. revespcardiol.org

Metabolomics: As the most downstream "ome," the metabolome provides a direct functional readout of cellular physiology. mdpi.com Metabolomic studies in diabetes have identified numerous metabolic disturbances and potential biomarkers for early diagnosis and therapeutic intervention. nih.gov For example, profiling changes in polyol pathway-related metabolites in response to high glucose could provide a direct measure of target engagement for aldose reductase inhibitors (ARIs) like this compound. mdpi.com

The synergistic analysis of these "omics" datasets is likely to yield the most significant insights into the pathophysiology of diabetic complications, paving the way for precision medicine approaches. nih.govfrontiersin.org

Table 1: Potential "Omics"-Based Biomarkers for Diabetic Complications

| Omics Platform | Potential Biomarker Class | Clinical Application in Diabetic Complications | Reference |

|---|---|---|---|

| Proteomics | Inflammatory proteins, growth factors, extracellular matrix proteins | Early detection of nephropathy, prediction of cardiovascular events | revespcardiol.orgnih.gov |

| Lipidomics | Specific ceramides, diacylglycerols, oxidized lipids | Risk stratification for atherosclerosis and diabetic cardiomyopathy | revespcardiol.org |

| Metabolomics | Polyol pathway intermediates, advanced glycation end products, branched-chain amino acids | Monitoring disease activity and response to ARI therapy | nih.govmdpi.com |

Identification of Predictive Biomarkers for ARI Responsiveness

A significant challenge in the clinical development of ARIs has been the variability in patient response. researchgate.net Identifying predictive biomarkers that can distinguish potential responders from non-responders before initiating therapy is a critical goal for personalizing treatment with this compound.

"Omics" technologies are central to this effort. By correlating baseline multi-omics profiles with clinical outcomes in patients treated with an ARI, researchers can identify molecular signatures associated with a favorable response. For example:

Genomic and Epigenetic Markers: Single nucleotide polymorphisms (SNPs) in the aldose reductase gene (ALR2) have been associated with susceptibility to diabetic complications. frontiersin.org Furthermore, epigenetic modifications like DNA methylation can influence gene expression and may predict treatment response. bioengineer.org A recent study on type 2 diabetes identified a DNA methylation-based biomarker panel that could predict future cardiovascular events. bioengineer.org

Metabolomic Phenotyping: A patient's baseline metabolic state could determine their response to ARI therapy. Targeted metabolomics could be used to quantify key metabolites in the polyol pathway and related pathways. nih.gov Patients with a higher flux through the polyol pathway at baseline might exhibit a more robust response to this compound. This approach involves identifying a disease-specific metabolomic signature and then using it to monitor therapeutic efficacy. nih.gov

MicroRNAs (miRNAs): These small non-coding RNAs regulate gene expression and have been implicated in chemoresistance and treatment response in various diseases. nih.gov Specific miRNAs have been proposed as predictive markers for response to therapies in pancreatic cancer, and similar approaches could be applied to ARI therapy. nih.gov

By identifying such predictive biomarkers, it may be possible to enrich clinical trial populations with individuals most likely to benefit from this compound, thereby increasing the likelihood of demonstrating clinical efficacy.

Role of Artificial Intelligence and Machine Learning in Drug Development Lifecycle

Artificial intelligence (AI) and machine learning (ML) are transforming the pharmaceutical industry by accelerating timelines, reducing costs, and improving the success rate of drug development. pharmacytimes.comhealth.mil These powerful computational tools can analyze vast and complex datasets to identify novel drug targets, prioritize compounds, and uncover new therapeutic uses for existing drugs. nih.govnih.gov

Accelerating Target Identification and Compound Prioritization

Facilitating Drug Repositioning and Novel Indication Discovery

Drug repositioning, or finding new uses for existing drugs, is a highly efficient strategy that can significantly shorten the drug development timeline. nih.gov AI and ML are particularly well-suited for this task, as they can systematically scan biomedical literature, clinical trial data, and molecular databases to find new connections between drugs and diseases. scielo.br

By analyzing the molecular signature of a drug like this compound and comparing it to the signatures of various diseases, AI algorithms could identify potential new indications beyond diabetic complications. plos.orgscielo.br For instance, given the role of aldose reductase in inflammatory processes, AI might suggest testing this compound in inflammatory conditions that share similar pathological pathways. researchgate.net This data-driven hypothesis generation can uncover unexpected therapeutic opportunities. scielo.br

Unaddressed Research Gaps and Future Investigative Avenues

Despite decades of research, the clinical translation of ARIs has faced significant hurdles, and many questions remain unanswered. researchgate.netnih.gov Future investigations into this compound and other ARIs should focus on addressing these critical gaps.

One major challenge has been the design and interpretation of clinical trials for chronic conditions like diabetic neuropathy. nih.gov Often, trials may have been too short or underpowered to show a statistically significant benefit, especially if the patient population was heterogeneous. researchgate.net Future studies should be of longer duration and incorporate validated, sensitive endpoints to better capture clinically meaningful changes. nih.gov

Key unaddressed research areas and future directions include:

Long-term Efficacy and Disease Modification: While many ARIs have shown promise in animal models and in improving surrogate endpoints like nerve conduction velocity, their ability to produce sustained, clinically significant benefits in long-term human trials remains a key question. researchgate.netnih.gov Future trials must be designed to assess whether this compound can truly modify the natural history of diabetic complications.

Central Nervous System Penetration: The effectiveness of an ARI in treating central nervous system complications of diabetes depends on its ability to cross the blood-brain barrier. Research is needed to quantify the CNS penetration of this compound and correlate it with effects on neurological outcomes.

Exploring Non-Diabetic Indications: The role of aldose reductase extends beyond diabetic complications to include ischemia-reperfusion injury and inflammation. frontiersin.org As suggested by AI-driven drug repositioning, there is a compelling rationale to investigate the therapeutic potential of this compound in these other conditions.

Combination Therapies: Given the multifactorial nature of diabetic complications, combination therapy may be more effective than monotherapy. Future studies could explore the synergistic effects of this compound when combined with other treatments, such as antioxidants or anti-inflammatory agents.

Biomarker-Guided Patient Selection: As outlined in section 7.3.2, a critical future avenue is the development and validation of predictive biomarkers to identify patients who are most likely to respond to this compound. plos.org This would enable a more personalized and effective therapeutic strategy.

Addressing these research gaps through well-designed preclinical and clinical studies, leveraging advanced "omics" and AI technologies, will be essential to fully elucidate the therapeutic potential of this compound.

Conclusion: Minalrestat S Scientific Contributions and Translational Prospects

Synthesis of Key Academic Findings on Minalrestat's Biological and Molecular Profile

This compound (also known as ARI-509) is a potent, orally active inhibitor of the enzyme aldose reductase. medchemexpress.com Structurally, it is classified as a spirohydantoin derivative. nih.govunits.itnih.gov The primary mechanism of action for this compound, like other aldose reductase inhibitors (ARIs), is the competitive inhibition of aldose reductase, the rate-limiting enzyme in the polyol pathway. wikipedia.orgmdpi.com Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol. mdpi.commdpi.com

Research on this compound has elucidated several key biological and molecular effects stemming from this inhibition:

Reduction of Intracellular Sorbitol: In primary cultured rat mesangial cells, this compound was shown to decrease the intracellular accumulation of sorbitol without affecting intracellular glucose levels. medchemexpress.com The buildup of sorbitol, an osmotically active alcohol, is a key initiator of cellular stress in diabetic complications. wikipedia.orgmdpi.com

Modulation of Cellular Signaling: Studies have indicated that this compound can influence protein kinase C (PKC) signaling pathways, which are implicated in diabetic complications. For instance, treatment with this compound was found to cause an accumulation of PKC-α and -β2 isoforms in cultured rat mesangial cells. medchemexpress.com

Correction of Microvascular Dysfunction: In animal models of diabetes, this compound demonstrated the ability to correct impaired microvascular reactivity. nih.govresearchgate.net It effectively prevented the diminished responses of arterioles and venules to inflammatory mediators like bradykinin (B550075) and histamine. nih.gov The mechanism for this restorative effect was found to be dependent on nitric oxide (NO) synthesis and potassium (K+) channel function, but not on the cyclooxygenase pathway. nih.govresearchgate.net

Influence on Leukocyte Migration: Research in diabetic rat models showed that this compound could restore the reduced adhesion and migration of leukocytes in postcapillary venules, suggesting an impact on the inflammatory components of diabetic microangiopathy. medchemexpress.com

These findings collectively established this compound as a significant tool for understanding the downstream cellular consequences of polyol pathway activation and the potential for its reversal through enzymatic inhibition.

This compound's Enduring Impact on Aldose Reductase Research and Polyol Pathway Understanding

The research conducted with this compound and its contemporaries has profoundly shaped the scientific community's understanding of the polyol pathway's role in the pathogenesis of diabetic complications. nih.gov The central hypothesis, which this research helped to solidify, is that chronic hyperglycemia leads to increased flux through aldose reductase. mdpi.comfrontiersin.org This enzymatic activity consumes NADPH and produces sorbitol. mdpi.comijpsonline.com

The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of critical antioxidants like glutathione, leading to increased oxidative stress. mdpi.commdpi.com The subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase further shifts the intracellular redox balance by increasing the NADH/NAD+ ratio, which can inhibit other key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ijpsonline.comresearchgate.net

Studies involving this compound were instrumental in providing direct evidence linking the inhibition of aldose reductase to the amelioration of specific pathological endpoints, such as microvascular dysfunction. nih.gov This work helped to validate aldose reductase as a legitimate and compelling therapeutic target for preventing or treating long-term diabetic complications, including neuropathy, nephropathy, and retinopathy. nih.govfrontiersin.orgnih.gov The collective body of research on first and second-generation ARIs, including this compound, laid the essential groundwork that has justified and guided the continued pursuit of this therapeutic strategy for decades. units.itnih.gov

Outlook for Future Research and Potential for Clinical Translation of Aldose Reductase Inhibitors

Despite extensive preclinical data, the translation of many early-generation aldose reductase inhibitors into clinically successful drugs was challenging. nih.govtaylorandfrancis.com However, the foundational knowledge gained from compounds like this compound continues to fuel advancements in the field. The focus of current and future research has evolved, incorporating lessons learned from earlier trials.

Several key directions are shaping the future of ARI development:

Enhanced Selectivity and Novel Scaffolds: A major challenge has been the specificity of inhibitors, as lack of selectivity against other aldo-keto reductase family members can lead to undesirable effects. researchgate.net Future research is centered on developing novel ARIs with greater selectivity and improved pharmacokinetic properties. mdpi.comnih.gov Computer-aided drug design and advanced screening techniques are being employed to identify new chemical scaffolds that offer more precise targeting. nih.gov

Differential Inhibition: A sophisticated approach under consideration is the design of "differential inhibitors." These molecules would preferentially block the enzyme's activity on glucose while preserving its beneficial role in detoxifying certain lipid aldehydes generated during oxidative stress. nih.gov

Gene Therapy: Preclinical studies are exploring gene therapy as a means to inhibit aldose reductase expression or activity directly in target tissues, such as the retina. nih.govmdpi.com This approach could offer a long-term solution, though significant challenges related to delivery, specificity, and safety must be overcome before clinical application. nih.gov

Combination Therapies: The complex pathogenesis of diabetic complications suggests that combination therapies may be more effective. Future strategies might involve pairing newer, more selective ARIs with other treatments that target different pathological pathways, such as antagonists of tumor necrosis factor-alpha (TNF-α). nih.gov

While the path to clinical success for ARIs has been long, the persistent global burden of diabetic complications ensures continued interest. frontiersin.org The legacy of this compound and other pioneering ARIs lies in the robust scientific rationale they helped to build, a foundation that continues to support the quest for a therapy that can safely and effectively mitigate the debilitating consequences of chronic hyperglycemia by targeting the polyol pathway. nih.gov

Mentioned Compound Classes

| Class Name | Description | Examples |

| Aldose Reductase Inhibitors (ARIs) | A class of drugs that inhibit the aldose reductase enzyme, blocking the conversion of glucose to sorbitol in the polyol pathway. wikipedia.org | Epalrestat (B1671369), this compound, Sorbinil, Tolrestat |

| Spirohydantoins | A chemical class of aldose reductase inhibitors characterized by a spiro-linked hydantoin (B18101) ring structure. nih.govunits.it | Sorbinil, this compound, Fidarestat (B1672664) |

| Carboxylic Acid Derivatives | A chemical class of aldose reductase inhibitors containing a carboxylic acid functional group. nih.govnih.gov | Epalrestat, Alrestatin, Zopalrestat |

| Phenolic Derivatives | A class of aldose reductase inhibitors derived from natural or synthetic phenolic compounds. nih.govnih.gov | Flavonoids (e.g., Luteolin, Quercetin) |

Q & A

Q. How to ensure reproducibility in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.